molecular formula C13H18N6O5 B12905532 5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine CAS No. 21950-41-4

5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine

Cat. No.: B12905532
CAS No.: 21950-41-4
M. Wt: 338.32 g/mol
InChI Key: KLVMFBMFENZMLN-WOUKDFQISA-N
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Description

Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the tetrahydrofuran ring.

    Coupling Reaction: The purine base is then coupled with the tetrahydrofuran ring under specific conditions to form the desired compound.

    Carbamate Formation:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Adenosine, Guanosine, and other nucleoside analogs.

    Uniqueness: Unlike other nucleoside analogs, this compound has a unique combination of a purine base and a tetrahydrofuran ring, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

21950-41-4

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

ethyl N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamate

InChI

InChI=1S/C13H18N6O5/c1-2-23-13(22)15-3-6-8(20)9(21)12(24-6)19-5-18-7-10(14)16-4-17-11(7)19/h4-6,8-9,12,20-21H,2-3H2,1H3,(H,15,22)(H2,14,16,17)/t6-,8-,9-,12-/m1/s1

InChI Key

KLVMFBMFENZMLN-WOUKDFQISA-N

Isomeric SMILES

CCOC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCOC(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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